6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid
Description
6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core substituted with bromine (Br) at position 6, a methoxy (OCH₃) group at position 7, and a carboxylic acid (–COOH) at position 2. Its molecular formula is C₉H₆BrN₃O₃, with a molar mass of 308.07 g/mol.
Key properties include:
- Solubility: Likely polar due to the carboxylic acid group, enhancing solubility in aqueous or polar organic solvents compared to non-acid analogs .
- Reactivity: The carboxylic acid moiety allows for derivatization (e.g., amide formation), while bromine enables cross-coupling reactions (e.g., Suzuki coupling) .
Properties
Molecular Formula |
C8H6BrN3O3 |
|---|---|
Molecular Weight |
272.06 g/mol |
IUPAC Name |
6-bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O3/c1-15-5-2-6-10-7(8(13)14)11-12(6)3-4(5)9/h2-3H,1H3,(H,13,14) |
InChI Key |
GEMIFIMQGHDMAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=NN2C=C1Br)C(=O)O |
Origin of Product |
United States |
Biological Activity
6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (CAS Number: 2177266-83-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
The molecular formula of 6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is CHBrNO, with a molecular weight of 272.06 g/mol. The structure includes a triazole ring that contributes to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 2177266-83-8 |
| Molecular Formula | CHBrNO |
| Molecular Weight | 272.06 g/mol |
| SMILES | COc1cc2nc(C(=O)O)nn2cc1Br |
| Density | Not Available |
| Melting Point | Not Available |
Research indicates that compounds similar to 6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity: These compounds may act as inhibitors for specific enzymes involved in cellular signaling pathways.
- Modulation of Receptor Activity: Interaction with neurotransmitter receptors can lead to altered physiological responses.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of similar triazole derivatives. For instance:
- Study Findings: A study demonstrated that triazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Case Study: A derivative showed an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Research has also focused on the anticancer potential of triazole derivatives:
- Cell Line Studies: In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) indicated that these compounds can induce apoptosis.
- Mechanism: The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.
Neuroprotective Effects
Emerging evidence suggests that triazole derivatives may offer neuroprotective benefits:
- Neuroprotection in Models: Animal models treated with these compounds showed reduced neuronal damage in conditions like ischemia.
- Biomarkers: Changes in biomarkers associated with oxidative stress were noted, indicating a protective effect on neuronal cells.
Recent Studies
Recent literature highlights the ongoing research into the biological activities of 6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid:
- Antimicrobial Efficacy : A comparative study showed that this compound has enhanced activity compared to other triazole derivatives against Candida albicans.
- Cytotoxicity Assays : Cytotoxicity tests revealed IC50 values indicating significant effectiveness against cancer cell lines.
Comparative Analysis Table
The following table summarizes the biological activities reported for 6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid and related compounds:
| Activity Type | Compound | IC50/Zone of Inhibition | Reference |
|---|---|---|---|
| Antibacterial | 6-Bromo-7-methoxy-triazole | 15 mm (E. coli) | [Study 1] |
| Anticancer | Similar triazole derivative | IC50 = 25 µM (HeLa) | [Study 2] |
| Neuroprotective | Related triazole compound | Reduced oxidative stress | [Study 3] |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent functionalization. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo compounds exhibit significant antimicrobial properties. For instance, compounds containing the triazolo moiety have been evaluated for their activity against various bacterial strains. The presence of the bromine and methoxy groups in 6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine enhances its efficacy against pathogens such as Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) being reported at competitive levels compared to established antibiotics like Ciprofloxacin and Rifampicin .
Anticancer Properties
The compound has been investigated for its potential anticancer activities. Triazole derivatives have shown promise in inhibiting cancer cell proliferation in various human cancer cell lines. For example, studies have demonstrated that certain derivatives can induce apoptosis in K562 leukemia cells. The mechanism of action often involves the modulation of key signaling pathways associated with cell survival and proliferation .
Case Study 1: Antimicrobial Evaluation
In a comparative study, 6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine was tested against a panel of bacterial strains. The results indicated that this compound exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibacterial agents .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of this compound. It was found to significantly inhibit the growth of MCF-7 breast cancer cells. The underlying mechanism involved the activation of apoptotic pathways and suppression of cell cycle progression. These findings suggest that 6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine could serve as a valuable scaffold for designing novel anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolo[1,5-a]pyridine scaffold is highly modular, with substituent positions and functional groups significantly influencing physicochemical and biological properties. Below is a detailed comparison with analogous compounds:
Substituent Position and Functional Group Variations
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to methyl ester (e.g., methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate) or amine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
